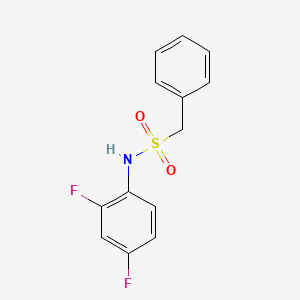

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide

Description

N-(2,4-Difluorophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a 2,4-difluorophenyl group attached to the sulfonamide nitrogen and a phenylmethanesulfonyl moiety. The compound’s structure is confirmed through spectral techniques such as IR, NMR, and elemental analysis, with key features including the absence of C=O stretching (indicative of tautomerism in triazole analogs) and characteristic NH/CS vibrations .

This article compares the compound with structurally similar sulfonamides and benzamides, focusing on substituent effects, spectral properties, crystallography, and physicochemical trends.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO2S/c14-11-6-7-13(12(15)8-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZWXPKVPKBADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301244436 | |

| Record name | N-(2,4-Difluorophenyl)benzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331847-74-6 | |

| Record name | N-(2,4-Difluorophenyl)benzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluorophenyl)benzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2,4-difluoroaniline with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure high purity of the final product. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylmethanesulfonamide derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of sulfonamide derivatives are highly dependent on substituents. Key comparisons include:

- N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonamide (CAS 296273-95-5): Methyl groups at the 2,4-positions reduce electronegativity compared to fluorine, increasing lipophilicity (predicted logP) and steric bulk. The predicted boiling point (424.1°C) and density (1.233 g/cm³) reflect these differences .

- Vemurafenib (CAS 918504-65-1): A structurally complex sulfonamide with a pyrrolopyridine core, demonstrating how heterocyclic systems enhance biological activity.

Table 1: Substituent Effects on Key Properties

| Compound | Substituents (R₁, R₂) | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|

| N-(2,4-Difluorophenyl)-1-phenylmethanesulfonamide | R₁ = PhCH₂, R₂ = 2,4-F₂C₆H₃ | Data not provided | Moderate electron-withdrawing |

| N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide | R₁ = CF₃, R₂ = 2,4-F₂C₆H₃ | 261.17 | Strong electron-withdrawing |

| N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonamide | R₁ = PhCH₂, R₂ = 2,4-Me₂C₆H₃ | 275.37 | Electron-donating, steric bulk |

Spectral and Structural Analysis

- IR Spectroscopy : The target compound’s hydrazinecarbothioamide precursors exhibit C=S stretches at 1243–1258 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹. In contrast, triazole analogs (e.g., compounds [7–9]) lack C=O bands (1663–1682 cm⁻¹), confirming tautomeric shifts to thione forms .

- 19F NMR : Fluorine substituents in difluorophenyl derivatives produce distinct peaks. For example, N-(2,4-difluorophenyl)-2-fluorobenzamide shows 19F signals at -114 to -118 ppm, reflecting aromatic fluorine environments. Similar shifts are expected in the target compound .

- Hydrogen Bonding : In N-(2,4-difluorophenyl)-2-fluorobenzamide, intramolecular N–H···F interactions (2.12 Å) and intermolecular amide-amide hydrogen bonds (3.092 Å) stabilize the crystal lattice. Sulfonamides may exhibit analogous S=O···H–N interactions, though steric effects from the phenylmethanesulfonyl group could alter packing .

Table 2: Spectral and Structural Comparisons

| Compound | Key IR Bands (cm⁻¹) | 19F NMR Peaks (ppm) | Hydrogen Bonding Patterns |

|---|---|---|---|

| Target Compound (hypothetical) | ~1245 (C=S), ~3300 (NH) | -114 to -118 (predicted) | S=O···H–N, possible π-π stacking |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | 1663–1682 (C=O) | -114, -115, -118 | N–H···F (intramolecular), amide-amide chains |

| Triazole derivatives [7–9] | 1247–1255 (C=S), no C=O | N/A | Thione tautomer stabilization |

Physicochemical and Crystallographic Trends

- Melting Points and Solubility : Fluorine substituents generally increase melting points due to enhanced dipole interactions. For instance, trifluoromethanesulfonamide derivatives (e.g., CAS 23384-22-7) may exhibit higher thermal stability than methyl-substituted analogs .

- Crystallography : The target compound’s phenylmethanesulfonyl group may lead to less dense packing compared to benzamides like Fo24, which form 1D chains via amide-amide interactions. Steric hindrance from the phenyl group could reduce crystalline order .

Table 3: Physicochemical Properties

| Compound | Predicted Boiling Point (°C) | Density (g/cm³) | Crystallographic Features |

|---|---|---|---|

| This compound | Data not available | Data not available | Likely disordered due to bulky groups |

| N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonamide | 424.1 | 1.233 | Tight packing from planar aromatic systems |

| Fo24 (benzamide analog) | N/A | N/A | 1D chains via N–H···O=C interactions |

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For example:

- Temperature : Maintain 50–70°C during sulfonamide coupling to prevent side reactions (e.g., over-fluorination or decomposition) .

- pH : Neutral to slightly basic conditions (pH 7–8) are ideal for nucleophilic substitution reactions involving the difluorophenyl group .

- Reaction Time : Monitor progress via thin-layer chromatography (TLC) to terminate reactions at ~90% completion, minimizing byproduct formation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. For instance, the difluorophenyl group shows distinct doublets in -NMR at δ −110 to −115 ppm .

- HPLC : Employ a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98% target peak area) .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and torsional strain, critical for understanding conformational flexibility .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

- Chromatographic Separation : Use flash chromatography with a gradient elution (e.g., 5–40% ethyl acetate in hexane) to resolve polar intermediates .

- Acid-Base Extraction : Leverage the sulfonamide’s acidity (pKa ~10) by extracting with dilute HCl to isolate it from non-acidic byproducts .

Advanced Research Questions

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound in biological assays?

Methodological Answer:

- Functional Group Modulation : Compare analogs with substituents like methoxy or nitro groups at the phenyl ring to assess electronic effects on receptor binding .

- Bioisosteric Replacement : Replace the difluorophenyl group with chlorophenyl or trifluoromethylphenyl moieties to evaluate steric and hydrophobic contributions .

- In Silico Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cyclooxygenase-2), followed by experimental validation via surface plasmon resonance (SPR) .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability limitations .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .

- Dose-Response Refinement : Adjust dosing regimens in animal models to account for species-specific metabolic rates .

Q. What methodologies are employed to study the interaction of this compound with biological targets?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to enzymes like carbonic anhydrase IX .

- Fluorescence Polarization : Measure displacement of fluorescent ligands (e.g., fluorescein-labeled inhibitors) to determine IC values .

- Crystallographic Fragment Screening : Co-crystallize the compound with target proteins to identify key binding-pocket interactions .

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve enantiomers and determine enantiomeric excess (ee >99%) .

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide formation to control stereochemistry .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC; <5% impurity formation indicates stability .

- Lyophilization : Store as a lyophilized powder at −20°C in amber vials to prevent hydrolytic cleavage of the sulfonamide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.